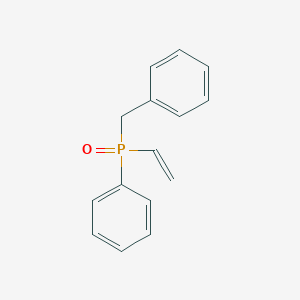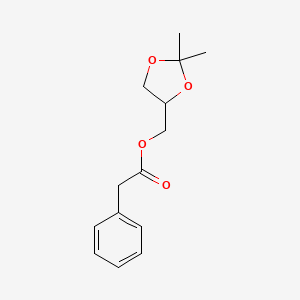
3,4-Dihydroxyphenylglycol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxyphenylglycol, ®-, also known as ®-3,4-Dihydroxyphenylglycol, is a catecholamine metabolite. It is a significant compound in the study of neurotransmitter dynamics, particularly norepinephrine. This compound is often measured in plasma to provide insights into sympathetic nervous system activity and norepinephrine turnover .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxyphenylglycol, ®-, typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify the compound . The synthetic route often involves the use of alumina extraction to pre-purify plasma samples, followed by oxidation and reduction steps to isolate the catechol .
Industrial Production Methods
Industrial production methods for 3,4-Dihydroxyphenylglycol, ®-, are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, are likely applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxyphenylglycol, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to catechols.
Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium bicarbonate and reducing agents for the reverse reactions . The conditions often involve controlled pH and temperature to ensure the stability of the catechol structure.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used in further chemical or biological studies.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxyphenylglycol, ®-, has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the quantification of catecholamines and their metabolites.
Biology: Studied for its role in neurotransmitter metabolism and sympathetic nervous system activity.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its biological activity.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxyphenylglycol, ®-, involves its role as a metabolite of norepinephrine. It is formed through the enzymatic action of monoamine oxidase on norepinephrine. This compound provides insights into norepinephrine turnover and sympathetic nervous system activity by serving as an index of norepinephrine metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxyphenylacetic acid: Another catecholamine metabolite, primarily of dopamine.
Norepinephrine: The parent compound from which 3,4-Dihydroxyphenylglycol, ®-, is derived.
Dopamine: A precursor to norepinephrine and another significant catecholamine.
Uniqueness
3,4-Dihydroxyphenylglycol, ®-, is unique in its specific role as a metabolite of norepinephrine, providing distinct insights into sympathetic nervous system activity and norepinephrine turnover . Its measurement alongside norepinephrine offers complementary information that is valuable in both clinical and research settings .
Eigenschaften
CAS-Nummer |
109835-90-7 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
4-[(1R)-1,2-dihydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m0/s1 |
InChI-Schlüssel |
MTVWFVDWRVYDOR-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Carboxymethyl)amino]-4-hydroxypentanoic acid](/img/structure/B14321992.png)
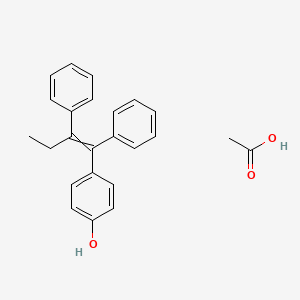
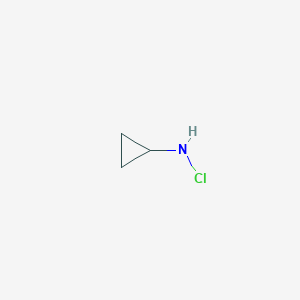
![4-[2-(2-Methoxyphenyl)hydrazinylidene]-1-oxo-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14322023.png)
![4-[2-[4-Hydroxy-3,5-bis[(4-hydroxyphenyl)methyl]phenyl]propan-2-yl]-2,6-bis[(4-hydroxyphenyl)methyl]phenol](/img/structure/B14322026.png)
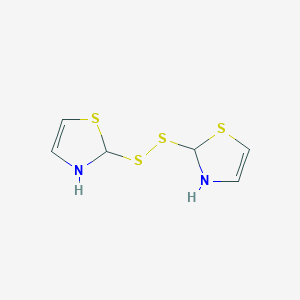
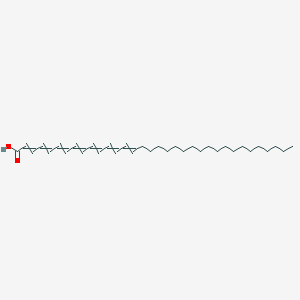
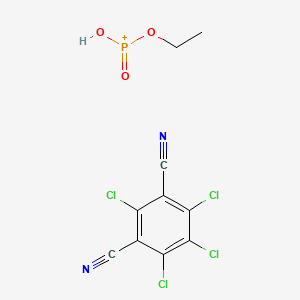
![5-(1,1-Dimethoxyethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14322035.png)

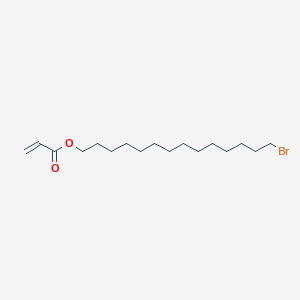
![2-{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14322069.png)
